REACTION_CXSMILES
|
[N+:1]1([O-])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[CH3:7].S(OC)(OC)(=O)=O.COS([O-])(=O)=O.CO[N+:25]1C(C)=CC=C[C:26]=1C.[C-]#N.[K+]>O>[CH3:7][C:6]1[CH:5]=[C:4]([CH:3]=[C:2]([CH3:8])[N:1]=1)[C:26]#[N:25] |f:2.3,4.5|
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(C(=CC=CC1C)C)[O-]
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
1-methoxy-2,6-dimethylpyridinium methyl sulphate
|
Quantity
|
11.65 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].CO[N+]1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at that temperature for an additional 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
(about one hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The salt crystallised
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
was recrystallised from anhydrous acetone giving white prisms
|
Type
|
CUSTOM
|
Details
|
m.p 96-97° C
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 2 days at which time
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
the nitrile, which had separated from the solution as long white needles
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C#N)C=C(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |